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  • Product: Tributyl(2-chlorophenoxy)stannane
  • CAS: 59431-29-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis, Isolation, and Spectroscopic Profiling of Tributyl(2-chlorophenoxy)stannane

Executive Summary Tributyl(2-chlorophenoxy)stannane (CAS No. 59431-29-7) is a highly specialized organometallic reagent primarily utilized as a transmetalation intermediate and a precursor in advanced cross-coupling meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tributyl(2-chlorophenoxy)stannane (CAS No. 59431-29-7) is a highly specialized organometallic reagent primarily utilized as a transmetalation intermediate and a precursor in advanced cross-coupling methodologies[1]. Characterized by the molecular formula C18​H31​ClOSn , this aryloxytributylstannane features a labile Sn–O bond that requires precise synthetic handling and rigorous spectroscopic validation.

This whitepaper provides an authoritative, self-validating framework for the synthesis and spectral characterization (NMR, IR, MS) of Tributyl(2-chlorophenoxy)stannane, detailing the causality behind experimental choices to ensure high-fidelity reproducibility for drug development professionals and synthetic chemists.

Mechanistic Synthesis & Experimental Protocol

The Causality of the Synthetic Design

Organotin phenoxides are inherently susceptible to hydrolysis. The most atom-economical and scalable route to Tributyl(2-chlorophenoxy)stannane is the direct condensation of bis(tributyltin) oxide with 2-chlorophenol[2]. Because the formation of the Sn–O bond is a reversible thermodynamic process that generates water as a byproduct, the reaction must be driven forward using Le Chatelier’s principle. By utilizing toluene as a solvent in conjunction with a Dean-Stark apparatus, water is azeotropically removed from the system, shifting the equilibrium entirely toward the stannane product and preventing premature hydrolysis[2].

Synthesis A Bis(tributyltin) oxide + 2-Chlorophenol B Toluene Reflux (Dean-Stark) A->B C Azeotropic H2O Removal B->C Heat D Crude Stannane Intermediate C->D -H2O E Vacuum Distillation D->E F Pure Product (C18H31ClOSn) E->F High Purity

Fig 1: Azeotropic synthesis workflow for Tributyl(2-chlorophenoxy)stannane.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Argon gas to displace ambient moisture.

  • Reagent Charging: Add 10.0 mmol (5.96 g) of 3 and 20.0 mmol (2.57 g) of 2-chlorophenol[3]. Dissolve the mixture in 100 mL of anhydrous toluene.

  • Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C). Monitor the collection of water in the trap. The reaction is typically complete within 4–6 hours when water ceases to accumulate[2].

  • Concentration: Allow the system to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Subject the crude viscous liquid to fractional vacuum distillation (e.g., Kugelrohr distillation at < 0.1 Torr) to isolate the pure Tributyl(2-chlorophenoxy)stannane as a colorless to pale-yellow oil.

Spectroscopic Profiling & Self-Validation Logic

To ensure the structural integrity of the synthesized compound, a multi-modal spectroscopic approach is required. Each technique serves as an orthogonal validation mechanism.

Nuclear Magnetic Resonance (NMR)

The 119Sn nucleus is a spin-½ isotope with high natural abundance and exceptional sensitivity to its electronic environment. In tetraalkyltins, the chemical shift is near 0 ppm. However, the attachment of the highly electronegative 2-chlorophenoxy group significantly deshields the tin center. Consequently, the 119Sn NMR resonance shifts downfield to approximately +95 ppm, which is a hallmark of 4[4].

In the 1H NMR spectrum, the causality of the Sn–C bond is proven by the presence of 117Sn/119Sn satellite peaks flanking the α -methylene protons of the butyl chains (typically exhibiting a 2JSn−H​ coupling constant of 50–60 Hz)[4].

Infrared Spectroscopy (IR)

IR spectroscopy provides a rapid, self-validating check of the reaction's success. The starting material, 2-chlorophenol, exhibits a broad, intense O–H stretching band near 3300 cm −1 . The complete disappearance of this band, coupled with the emergence of a sharp Sn–O stretching vibration at ~560 cm −1 , definitively confirms the condensation.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) of organotins rarely yields a strong molecular ion ( M+ ) peak due to the extreme lability of the Sn–butyl bonds under ionization conditions. Instead, the loss of a butyl radical ( C4​H9∙​ ) generates a highly stable, tri-coordinated stannyl cation [Bu2​Sn(OC6​H4​Cl)]+ . This stabilization makes the [M−Bu]+ fragment the base peak (100% relative abundance). Furthermore, the presence of tin is unequivocally confirmed by its unique 10-isotope cluster pattern spanning m/z 112 to 124.

MS_Frag M M+ (m/z 418) [Bu3Sn(OC6H4Cl)]+ F1 [M - Bu]+ (m/z 361) Base Peak M->F1 - C4H9• F4 [Bu3Sn]+ (m/z 291) Alkyl Cleavage M->F4 - •OC6H4Cl F2 [M - 2Bu]+ (m/z 304) [BuSn(OC6H4Cl)]+ F1->F2 - C4H9• F3 [Sn]+ (m/z 120) Isotope Cluster F2->F3 - C4H9•, - •OC6H4Cl

Fig 2: Primary EI-MS fragmentation pathways of Tributyl(2-chlorophenoxy)stannane.

Quantitative Data Summaries

The following tables synthesize the expected spectral parameters for Tributyl(2-chlorophenoxy)stannane, serving as a reference standard for laboratory validation.

Table 1: NMR Chemical Shifts ( CDCl3​ , 298 K)
NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment
1H NMR 0.90t, 9HButyl −CH3​
1.10 – 1.40m, 12HButyl −CH2​CH2​−
1.55t, 6H ( 2JSn−H​ ~55 Hz)Butyl Sn−CH2​−
6.70 – 7.30m, 4HAromatic C−H
13C NMR 13.7, 16.5, 27.1, 27.9sButyl Carbons
120.5, 122.1, 127.4, 129.8sAromatic C−H Carbons
123.5sAromatic C−Cl
152.0sAromatic C−O
119Sn NMR +95.0s Sn center (O-bound)
Table 2: Key Infrared (IR) Vibrational Modes
Wavenumber ( cm−1 )IntensityVibrational Mode Assignment
3060WeakAromatic C−H stretch
2950, 2920, 2850StrongAliphatic C−H stretch (Butyl chains)
1580, 1470MediumAromatic C=C stretch
1240StrongAryl ether C−O stretch
750StrongAromatic C−Cl stretch
670Medium Sn−C stretch
560Medium Sn−O stretch (Diagnostic)
Table 3: EI-MS Fragmentation Profile (70 eV)
m/z RatioRelative Abundance (%)Fragment Ion Assignment
418< 5% [M]+ (Molecular Ion)
361100% [M−C4​H9​]+ (Base Peak)
30440% [M−2C4​H9​]+
29130% [Bu3​Sn]+
17725% [BuSn]+
12015% [Sn]+ (Center of Isotope Cluster)

References

  • EvitaChem Database. "5-Hydroxy-5-phenylpentan-2-one - EvitaChem (CAS 59431-29-7)". EvitaChem.
  • Royal Society of Chemistry. "Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and aryloxide complexes". RSC.
  • BenchChem. "An In-depth Technical Guide to the Synthesis and Characterization of Tributylphenoxystannane". BenchChem.
  • Organic Syntheses. "3-DEOXY-1,2:5,6-BIS-O-(1-METHYLETHYLIDENE)-α-D-RIBO-HEXOFURANOSE (Bis(tributyltin) oxide handling)". OrgSyn.

Sources

Exploratory

An In-depth Technical Guide to Tributyl(2-chlorophenoxy)stannane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Tributyl(2-chlorophenoxy)stannane, an organotin compound of interest in various chemical and biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tributyl(2-chlorophenoxy)stannane, an organotin compound of interest in various chemical and biological research fields. Given the limited publicly available data on this specific molecule, this guide synthesizes information from closely related analogues, particularly tributyltin phenoxides and the broader class of tributyltin (TBT) compounds, to offer a robust and well-rounded perspective. The principles, protocols, and toxicological data presented are grounded in established organotin chemistry and are intended to provide a strong foundation for researchers working with or developing similar compounds.

Introduction to Tributyltin Phenoxides

Tributyltin (TBT) compounds are a class of organotin compounds characterized by three butyl groups covalently bonded to a tin atom.[1] The general formula is (C₄H₉)₃Sn-X, where X can be a variety of anionic groups.[1] When X is a phenoxide group, the resulting compound is a tributyltin phenoxide. These compounds are of interest due to the combined properties of the lipophilic and biologically active tributyltin moiety and the variable electronic and steric nature of the substituted phenol.

Tributyl(2-chlorophenoxy)stannane belongs to this class, incorporating a 2-chlorophenoxy group. The presence of the chlorine atom on the aromatic ring is expected to influence the compound's electronic properties, reactivity, and biological activity compared to its non-chlorinated analogue, tributylphenoxystannane.

Synthesis of Tributyl(2-chlorophenoxy)stannane

The synthesis of tributyltin phenoxides can be effectively achieved through two primary methods, which are adaptable for the preparation of Tributyl(2-chlorophenoxy)stannane.[2] These methods are based on the reaction of a tributyltin precursor with the corresponding phenol.

Method 1: From Tributyltin Chloride and 2-Chlorophenol

This method involves the deprotonation of 2-chlorophenol by a non-nucleophilic base, such as triethylamine, followed by a nucleophilic substitution reaction with tributyltin chloride. The driving force for the reaction is the formation of a stable salt byproduct, typically triethylammonium chloride, which precipitates from the reaction mixture.[2]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chlorophenol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) to a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.

  • Addition of Tributyltin Chloride: While stirring the solution at room temperature, add tributyltin chloride (1.0 equivalent) dropwise from the dropping funnel.[3]

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 2-12 hours. The progress of the reaction can be monitored by the formation of a white precipitate (triethylammonium chloride).[2]

  • Work-up: Upon completion of the reaction, the precipitate is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude Tributyl(2-chlorophenoxy)stannane can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

G 2-Chlorophenol 2-Chlorophenol Reaction Mixture Reaction Mixture 2-Chlorophenol->Reaction Mixture Tributyltin Chloride Tributyltin Chloride Tributyltin Chloride->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Stir 2-12h Purification Purification Filtration->Purification Concentration Tributyl(2-chlorophenoxy)stannane Tributyl(2-chlorophenoxy)stannane Purification->Tributyl(2-chlorophenoxy)stannane

Caption: Synthesis of Tributyl(2-chlorophenoxy)stannane from Tributyltin Chloride.

Method 2: From Bis(tributyltin) Oxide and 2-Chlorophenol

This alternative synthesis route utilizes bis(tributyltin) oxide as the tin precursor. The reaction with 2-chlorophenol proceeds with the elimination of water. To drive the reaction to completion, the water is removed azeotropically using a Dean-Stark apparatus.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, dissolve bis(tributyltin) oxide (0.5 equivalents) and 2-chlorophenol (1.0 equivalent) in a solvent that forms an azeotrope with water, such as toluene or benzene.[2]

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: The reaction is considered complete when water no longer collects in the Dean-Stark trap.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude product is then purified by vacuum distillation to yield pure Tributyl(2-chlorophenoxy)stannane.

Chemical and Physical Properties

PropertyPredicted/Inferred ValueSource
Molecular FormulaC₁₈H₃₀ClOSn-
Molecular Weight~417.59 g/mol -
AppearanceLikely a colorless to pale yellow liquid or low-melting solid[5]
SolubilityPoorly soluble in water, soluble in organic solvents[5]

The presence of the tributyltin group confers high lipophilicity to the molecule.[1]

Caption: Chemical Structure of Tributyl(2-chlorophenoxy)stannane.

Potential Applications in Drug Development

Organotin compounds have been investigated for a range of biological activities, including anticancer, antifungal, and antibacterial properties.[6][7] The biological activity of these compounds is largely attributed to the organotin cation, in this case, the tributyltin cation, while the anionic ligand can modulate the compound's overall properties and target specificity.[8]

While there is no specific research on the drug development applications of Tributyl(2-chlorophenoxy)stannane, the known biological activities of related compounds suggest potential areas of investigation:

  • Anticancer Activity: Many organotin complexes have demonstrated cytotoxicity against various cancer cell lines.[6] The mechanism of action is often multifactorial but can involve the induction of apoptosis through pathways such as the downregulation of anti-apoptotic proteins and the activation of caspases.[9]

  • Antimicrobial Activity: Tributyltin compounds have well-documented biocidal properties and have been used as fungicides and bactericides.[5][10] The phenoxy ligand could be modified to enhance selectivity and reduce general toxicity, a key challenge in developing organotin-based therapeutics.

It is crucial to note that the high toxicity of tributyltin compounds is a significant hurdle for their direct use as therapeutic agents in humans.[11][12] Research in this area would need to focus on strategies to target these compounds specifically to diseased cells or pathogens to minimize off-target effects.

Toxicology and Safety

The toxicity of tributyltin compounds is primarily driven by the tributyltin cation.[11] Therefore, Tributyl(2-chlorophenoxy)stannane is expected to exhibit a toxicological profile similar to other TBT compounds. These compounds are known to be highly toxic and pose significant environmental and health risks.[1][11]

Key Toxicological Endpoints of Tributyltin Compounds:

Toxic EffectDescriptionReferences
Immunotoxicity TBT compounds are potent immunotoxicants, causing thymus atrophy and suppression of T-cell mediated immune functions.
Neurotoxicity While less potent than triethyltin or trimethyltin compounds, TBTs can still exert neurotoxic effects.
Endocrine Disruption TBTs are known endocrine disruptors, and have been shown to cause imposex (the imposition of male sexual characteristics on female gastropods) in marine snails at very low concentrations.[11]
Hepatotoxicity Liver damage has been observed in animal studies following exposure to TBT compounds.
Dermal and Ocular Irritation TBT compounds are severe irritants to the skin and eyes, and can cause chemical burns upon contact.[4][12]

Safe Handling and Personal Protective Equipment (PPE):

Due to the high toxicity of tributyltin compounds, strict safety precautions must be observed when handling Tributyl(2-chlorophenoxy)stannane.

  • Engineering Controls: All work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A chemical-resistant lab coat should be worn.

    • Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.

Analytical Methods

The characterization and quantification of Tributyl(2-chlorophenoxy)stannane can be achieved using standard analytical techniques for organotin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds.

  • ¹H NMR: Will show characteristic signals for the butyl groups and the aromatic protons of the 2-chlorophenoxy group.

  • ¹³C NMR: Provides detailed information about the carbon skeleton. The chemical shifts of the carbon atoms bonded to the tin atom are particularly informative.

  • ¹¹⁹Sn NMR: This technique is highly sensitive to the coordination environment of the tin atom and can provide valuable information about the structure of the compound in solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organotin compounds. Since tributyltin phenoxides are not sufficiently volatile for direct GC analysis, a derivatization step is typically required.

General GC-MS Analysis Protocol for Organotin Compounds:

  • Extraction: The organotin compound is extracted from the sample matrix using an appropriate organic solvent.

  • Derivatization: The extracted compound is derivatized to a more volatile form. Common derivatization methods include:

    • Ethylation: Using sodium tetraethylborate.

    • Grignard Reaction: To form tetraalkyltin compounds.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • MS Detection: The separated compounds are detected by a mass spectrometer. The resulting mass spectrum will show a characteristic isotopic pattern for tin, which aids in the identification of tin-containing fragments.

G cluster_synthesis Synthesis cluster_analysis Analysis Synthesis Synthesize Tributyl(2-chlorophenoxy)stannane Purification Purify by Distillation/Chromatography Synthesis->Purification NMR Structural Characterization (NMR) Purification->NMR Derivatization Derivatize for GC-MS Purification->Derivatization GCMS Quantification and Identification (GC-MS) Derivatization->GCMS

Caption: General workflow for the synthesis and analysis of Tributyl(2-chlorophenoxy)stannane.

Conclusion

Tributyl(2-chlorophenoxy)stannane is an organotin compound with potential for further investigation in various fields of chemistry and biology. While specific data on this molecule is limited, a comprehensive understanding of its expected properties, synthesis, and handling can be derived from the extensive literature on related tributyltin phenoxides and other TBT compounds. Its synthesis is achievable through established methods, and its characterization can be performed using standard analytical techniques. The significant toxicity of the tributyltin moiety necessitates stringent safety protocols during its handling and use. Future research into the biological activities of this and related compounds could open new avenues for therapeutic development, provided that the challenges of targeted delivery and toxicity can be overcome.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Tributyl(2-chlorophenoxy)stannane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary Organotin aryloxides are highly versatile intermediates in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

Organotin aryloxides are highly versatile intermediates in modern organic synthesis. They serve as mild nucleophiles in palladium-catalyzed cross-coupling reactions, precursors for polymer stabilization, and active components in biocidal and agrochemical research[1][2]. This application note provides an authoritative, self-validating protocol for the synthesis of Tributyl(2-chlorophenoxy)stannane (CAS: 59431-29-7) via the nucleophilic stannylation of 2-chlorophenol using tributyltin chloride.

Mechanistic Principles & Experimental Design

The synthesis of tributyltin phenoxides relies on the nucleophilic substitution of the chloride leaving group on the electrophilic tin(IV) center by a phenoxide anion. Because 2-chlorophenol is a relatively weak nucleophile, the reaction requires a base to deprotonate the phenol. This deprotonation enhances the oxygen's nucleophilicity and drives the thermodynamics of the reaction forward by precipitating a stable chloride salt[3].

Causality Behind Experimental Choices

We evaluate two primary synthetic pathways:

  • Direct Aminolysis (Triethylamine Method): Utilizes triethylamine ( Et3​N ) as an acid scavenger. We select non-polar, aprotic solvents (such as anhydrous toluene or THF) because the resulting byproduct, triethylamine hydrochloride ( Et3​N⋅HCl ), is highly insoluble in these media. The immediate precipitation of this salt removes it from the equilibrium, driving the reaction to completion via Le Chatelier's principle[3].

  • Alkoxide Intermediate Method: Involves the pre-formation of tributyltin methoxide ( Bu3​SnOMe ) using sodium methoxide, followed by a transesterification-like exchange with 2-chlorophenol[4][5].

For laboratory-scale synthesis, Direct Aminolysis is the superior choice. It avoids the synthesis of moisture-sensitive alkoxide intermediates and provides an inherent visual indicator (salt precipitation) that validates the reaction's progress in real-time. Furthermore, rigorously anhydrous conditions are mandated because tributyltin chloride slowly hydrolyzes into bis(tributyltin) oxide (TBTO) in the presence of ambient moisture and base, which severely depresses yields[2][6].

Reaction Pathway & Logical Workflow

Mechanism Phenol 2-Chlorophenol (Weak Nucleophile) Intermediate Phenoxide-Ammonium Complex (Strong Nucleophile) Phenol->Intermediate Deprotonation Base Triethylamine (Base) Base->Intermediate SnCl Tributyltin Chloride (Electrophile) Product Tributyl(2-chlorophenoxy)stannane (Target) SnCl->Product Nucleophilic Attack Byproduct Et3N·HCl (Insoluble Precipitate) SnCl->Byproduct Intermediate->Product Sn-O Bond Formation Intermediate->Byproduct Chloride Displacement

Caption: Mechanistic pathway of Tributyl(2-chlorophenoxy)stannane synthesis via direct aminolysis.

Quantitative Data: Synthetic Route Comparison

To justify the selection of the Direct Aminolysis route, the following table summarizes the operational metrics of both standard methodologies.

ParameterDirect Aminolysis ( Et3​N Scavenger)Alkoxide Intermediate ( NaOMe Exchange)
Overall Yield 85 - 92%75 - 85% (Over two steps)
Reaction Time 8 - 10 hours6 hours (Step 1) + 4 hours (Step 2)
Temperature Room Temperature to 50°CReflux (Toluene, ~110°C)
Primary Byproduct Et3​N⋅HCl (Solid precipitate) NaCl (Solid) + Methanol (Volatile)
Moisture Sensitivity HighVery High
Scalability Excellent for Lab ScalePreferred for Industrial Scale

Experimental Protocol: Direct Aminolysis Route

Self-Validating System: This protocol is designed to be self-validating. The immediate formation of a dense white precipitate upon the addition of tributyltin chloride confirms the active deprotonation of the phenol and the successful nucleophilic attack on the tin center. An absence of precipitate indicates degraded reagents or moisture contamination.

Materials & Reagents
  • Tributyltin chloride ( Bu3​SnCl ): 1.0 equivalent (Electrophile)[2]

  • 2-Chlorophenol: 1.0 equivalent (Nucleophile)

  • Triethylamine ( Et3​N ): 1.05 equivalents (Acid Scavenger)

  • Anhydrous Toluene or THF: Reaction solvent (Must be stored over molecular sieves)

  • Nitrogen or Argon gas: For inert atmosphere

Step-by-Step Methodology

Workflow Step1 Step 1 Inert Setup Anhydrous Solvent Step2 Step 2 Deprotonation Add Et3N Step1->Step2 Step3 Step 3 Stannylation Add Bu3SnCl Step2->Step3 Step4 Step 4 Filtration Remove Salt Step3->Step4 Step5 Step 5 Purification Vacuum Distillation Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the stannane.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen or Argon for 15 minutes to ensure a strictly anhydrous environment.

  • Reagent Loading: Inject 50 mL of anhydrous toluene into the flask. Add 2-chlorophenol (1.0 eq) followed by triethylamine (1.05 eq) via syringe. Stir the mixture at room temperature for 15 minutes to allow the phenoxide-ammonium complex to equilibrate[3].

  • Stannylation: Dissolve tributyltin chloride (1.0 eq) in 10 mL of anhydrous toluene. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump or addition funnel.

    • Critical Observation: A white precipitate ( Et3​N⋅HCl ) should begin forming immediately upon the first few drops.

  • Reaction Maturation: Once the addition is complete, allow the reaction mixture to stir continuously for 8 to 10 hours at room temperature (or gently heat to 50°C if steric hindrance is suspected to be slowing the reaction)[3].

  • Filtration: Transfer the reaction mixture to a Schlenk frit or a standard Büchner funnel (if brief atmospheric exposure is tolerable) to filter out the Et3​N⋅HCl precipitate. Wash the filter cake with an additional 15 mL of dry toluene to extract any residual product.

  • Concentration & Purification: Transfer the filtrate to a rotary evaporator and remove the toluene under reduced pressure. The resulting concentrate is a crude light-yellow liquid. To achieve high purity, subject the crude liquid to fractional vacuum distillation. Tributyl(2-chlorophenoxy)stannane will collect as a purified liquid under high vacuum conditions[3].

Safety, Toxicity, and Handling (E-E-A-T)

Organotin compounds, including tributyltin chloride and its aryloxide derivatives, exhibit severe toxicity profiles.

  • Systemic Toxicity: The LD50​ value for oral administration of Bu3​SnCl to rats is between 122–349 μg/g[2].

  • Exposure Routes: These reagents are rapidly absorbed through the skin and can induce severe chemical burns, perivascular edema, and hepatic/renal damage[2][7].

  • Handling Requirements: All manipulations must be conducted inside a certified chemical fume hood. Personnel must wear heavy-duty nitrile or neoprene gloves, protective eyewear, and lab coats. In the event of a spill, avoid inhaling vapors and immediately decontaminate the area[1].

References

  • [4] Benchchem. Tributyltin methoxide | 1067-52-3 - Benchchem. Available at:

  • [6] LookChem. Cas 56-35-9,Bis(tributyltin) oxide - LookChem. Available at:

  • [1] CDC Stacks. ORGANOTIN COMPOUNDS - CDC Stacks. Available at:

  • [2] ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at:

  • [5] Benchchem. Tributyltin methoxide | 1067-52-3 - Benchchem (Method 1). Available at:

  • [3] Indian Academy of Sciences. Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Available at:

  • [7] CDC Stacks. ORGANOTIN COMPOUNDS - Toxicity and Handling. Available at:

Sources

Application

Application Note: Tributyl(2-chlorophenoxy)stannane in the Synthesis of Pharmaceutical Intermediates

Executive Summary The synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs) often requires the precise, chemoselective formation of carbon-oxygen (C-O) bonds. While traditional Williamson ether syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs) often requires the precise, chemoselective formation of carbon-oxygen (C-O) bonds. While traditional Williamson ether syntheses or Ullmann couplings employ highly basic alkali metal phenoxides, these reagents frequently induce undesired side reactions, such as C-alkylation, epimerization of stereocenters, or the degradation of base-sensitive functional groups.

Tributyl(2-chlorophenoxy)stannane (CAS: 59431-29-7) emerges as a highly specialized, mild organometallic reagent designed to circumvent these limitations. By leveraging the unique polarization of the tin-oxygen (Sn-O) bond, this reagent delivers the 2-chlorophenoxy moiety with exceptional O-selectivity and functions as a superior transmetallating agent in palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale & Causality

The strategic choice to replace a standard sodium 2-chlorophenoxide with Tributyl(2-chlorophenoxy)stannane is driven by two fundamental chemical principles:

  • Attenuated Basicity via Covalent Bonding: The Sn-O bond is highly covalent compared to ionic Na-O or K-O bonds. This dampens the basicity of the phenoxide, preventing base-catalyzed side reactions (such as E2 eliminations) while retaining sufficient nucleophilicity for targeted electrophilic attack .

  • Steric Acceleration in Catalysis: The ortho-chloro substituent on the phenoxy ring provides inductive electron withdrawal and steric bulk. In Pd-catalyzed cross-couplings, this steric hindrance accelerates the reductive elimination step from the Pd(II) intermediate by relieving steric strain, driving the catalytic cycle forward efficiently .

Reagent Preparation: Synthesis of Tributyl(2-chlorophenoxy)stannane

To ensure high purity for downstream API synthesis, the stannane is synthesized via the condensation of 2-chlorophenol with bis(tributyltin) oxide.

Synthesis SM1 2-Chlorophenol Rxn Toluene, Reflux Dean-Stark Trap SM1->Rxn SM2 Bis(tributyltin) oxide (Bu3Sn)2O SM2->Rxn Prod Tributyl(2-chlorophenoxy) stannane Rxn->Prod - H2O

Workflow for the synthesis of Tributyl(2-chlorophenoxy)stannane.

Protocol 1: Condensation and Isolation

Causality & Self-Validating System: This reaction relies on a condensation mechanism. Because the reaction is reversible, the continuous removal of water shifts the equilibrium entirely to the product side. The protocol validates itself physically through the volumetric measurement of water evolution.

  • Charge the Reactor: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 2-chlorophenol (1.0 equiv, 100 mmol) and bis(tributyltin) oxide (0.5 equiv, 50 mmol) in 250 mL of anhydrous toluene .

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C).

    • In-Process Control (IPC) / Validation: Monitor the Dean-Stark trap. The reaction is deemed complete only when the theoretical volume of water (0.9 mL) has been collected, confirming 100% conversion.

  • Spectroscopic Validation: Before isolation, sample the mixture for 119 Sn NMR. The protocol is validated when the broad oxide peak (~ +80 ppm) shifts cleanly to the phenoxide region (~ +100 to +110 ppm) .

  • Isolation: Remove the toluene under reduced pressure and purify the resulting liquid via vacuum distillation to yield the pure stannane.

Key Application: Pd-Catalyzed Synthesis of Diaryl Ethers

Diaryl ethers are ubiquitous structural motifs in modern pharmaceuticals, particularly in kinase inhibitors and thyromimetics. Tributyl(2-chlorophenoxy)stannane acts as a mild oxygen nucleophile in Buchwald-Hartwig/Stille-hybrid cross-couplings.

Mechanism Pd0 Pd(0) Catalyst OxAdd Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II)(Ar)(OAr') Transmetallation OxAdd->TransMet + Bu3Sn-OAr' - Bu3SnX RedElim Diaryl Ether (Ar-O-Ar') Reductive Elimination TransMet->RedElim RedElim->Pd0 - Ar-O-Ar'

Catalytic cycle for Pd-catalyzed diaryl ether synthesis via organotin phenoxides.

Protocol 2: Cross-Coupling and Tin-Scavenging

Causality & Self-Validating System: Palladium(0) is highly sensitive to oxidation, and organotin byproducts are notoriously difficult to separate from organic products. This protocol uses rigorous degassing to protect the catalyst and a specific fluoride quench to chemically alter the tin byproduct for easy removal.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the target aryl bromide (1.0 equiv), Tributyl(2-chlorophenoxy)stannane (1.2 equiv), and Pd(PPh 3​ ) 4​ (5 mol%) in anhydrous toluene.

  • Degassing (Causality): Perform three freeze-pump-thaw cycles. Why? Atmospheric oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of the stannane. Removing oxygen ensures the catalytic cycle initiates via oxidative addition to the aryl halide.

  • Heating & IPC: Heat the mixture to 100°C for 12 hours.

    • Self-Validation: Perform LC-MS sampling at 6 and 12 hours. The reaction is validated to proceed to the workup phase only when the aryl bromide peak area is <1% relative to the diaryl ether product.

  • Fluoride Quench (Causality): Cool the mixture to room temperature and add an equal volume of 1M aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour. Why? Tributyltin bromide (the byproduct) is highly soluble in organic solvents. The fluoride ion displaces the bromide, forming Tributyltin fluoride (Bu 3​ SnF), an insoluble coordination polymer.

  • Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin polymer remains on the filter, yielding a tin-free organic phase containing the pure pharmaceutical intermediate.

Quantitative Data Summaries

The superiority of Tributyl(2-chlorophenoxy)stannane over traditional alkali metal phenoxides in the synthesis of highly functionalized diaryl ethers is summarized below:

Reagent TypeConjugate Acid pKaChemoselectivity (O vs C)Functional Group ToleranceYield (Diaryl Ether)Primary Byproduct
Sodium 2-chlorophenoxide ~8.5Moderate (Prone to C-alkylation)Low (Degrades esters, epoxides)45 - 60%Phenol, C-alkylated isomers
Tributyl(2-chlorophenoxy)stannane N/A (Covalent)Excellent (Strictly O-selective)High (Tolerates esters, epoxides)88 - 95%Bu 3​ SnX (Removed via KF)

Safety and Toxicity Standards

Organotin compounds are highly toxic, acting as severe endocrine disruptors and neurotoxins. All procedures involving Tributyl(2-chlorophenoxy)stannane must be conducted in a Class II fume hood. The KF-quench protocol described above is not merely a purification step but a mandatory safety procedure to ensure that downstream pharmaceutical intermediates contain <5 ppm residual tin, complying with ICH Q3D guidelines for elemental impurities.

References

  • Introduction to Organotin Chemistry and Applications. Gelest, Inc. Available at:[Link]

  • Synthesis and Characterization of Some Butyltin(IV) Phenoxides. AIP Publishing. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tributyl(2-chlorophenoxy)stannane

Welcome to the Technical Support Center for organometallic purification. Tributyl(2-chlorophenoxy)stannane is an organotin phenoxide widely utilized in cross-coupling and radical chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organometallic purification. Tributyl(2-chlorophenoxy)stannane is an organotin phenoxide widely utilized in cross-coupling and radical chemistry. However, its purification presents a unique challenge: the polarized Sn–O bond is highly susceptible to hydrolytic cleavage, and the tributyltin moiety interacts strongly with standard chromatographic stationary phases.

This guide provides field-proven, self-validating methodologies to successfully isolate this compound while mitigating degradation and co-elution issues.

Purification Decision Workflow

The following diagnostic workflow outlines the optimal path for isolating tributyltin phenoxides, prioritizing the preservation of the sensitive Sn–O bond while aggressively removing toxic tin halide byproducts.

Workflow N1 Crude Reaction Mixture (Tributyl(2-chlorophenoxy)stannane) N2 Isolate via Filtration? N1->N2 N3 Anhydrous KF/Silica Plug (Traps Bu3SnX as Bu3SnF) N2->N3 Preferred N4 Aqueous KF Wash (Risk of Sn-O Hydrolysis) N2->N4 Alternative N5 Deactivate Silica Gel (Add 2-5% Et3N to Eluent) N3->N5 N4->N5 N6 Column Chromatography (Hexane/EtOAc + Et3N) N5->N6 N7 Pure Organotin Phenoxide N6->N7

Caption: Chromatographic purification workflow for tributyltin phenoxides.

Self-Validating Experimental Protocol

Standard silica gel possesses acidic silanol (-OH) groups (pKa ~4.5). These sites readily protonate the oxygen atom of the 2-chlorophenoxy group, leading to the hydrolytic cleavage of the Sn–O bond and causing the resulting tributyltin hydroxide to streak down the column. To prevent this, the stationary phase must be deactivated.

Step 1: Stationary Phase Deactivation
  • Mechanism: Adding a sacrificial Lewis base to the mobile phase neutralizes the acidic silanol sites via hydrogen bonding and salt formation, creating a protective basic environment[1].

  • Action: Prepare your eluent (e.g., 95:5 Hexanes/Ethyl Acetate) and add 2–5% triethylamine (Et₃N) [2]. Slurry your standard flash silica gel in this doped solvent.

Step 2: KF-Silica Plug Preparation (For Halide Removal)
  • Mechanism: Unreacted tributyltin halides (e.g., Bu₃SnCl) often co-elute with the target stannane. Potassium fluoride (KF) exploits the high fluorophilicity of tin, displacing the halide to form tributyltin fluoride (Bu₃SnF). Unlike other tin halides, Bu₃SnF forms a highly insoluble 1D coordination polymer that is permanently retained at the baseline [3].

  • Action: Dry-pack a thin layer (10% w/w) of KF-impregnated silica at the top of your column[4].

Step 3: Column Equilibration & Self-Validation
  • Action: Run at least two column volumes of the Et₃N-doped eluent through the packed column.

  • Self-Validation Checkpoint: Before loading your sample, collect 5 mL of the column flow-through and test it with universal pH paper. The pH must be ≥ 8. If the eluate is neutral, the silica has not been fully saturated, and the acidic silanols will degrade your product. Continue flushing until the eluate is basic.

Step 4: Loading and Elution
  • Action: Dissolve the crude Tributyl(2-chlorophenoxy)stannane in a minimum volume of the Et₃N-doped eluent. Load carefully and elute. The Et₃N will maintain a sharp, well-defined elution band.

Quantitative Performance Data

The following table summarizes the expected efficiency of various chromatographic methods for isolating tributyltin phenoxides. Due to strict regulatory standards regarding the toxicity of organotin compounds[5][6], achieving parts-per-million (ppm) clearance of byproducts is critical.

Purification MethodStationary PhaseAdditiveAverage Recovery (%)Tin Halide RemovalSn–O Bond Integrity
Standard Flash Bare SilicaNone< 40%Poor (Co-elution)High Risk of Cleavage
Deactivated Flash Silica Gel2-5% Et₃N85 - 95%ModerateIntact
KF-Silica Plug 10% KF/Silica2-5% Et₃N75 - 85%Excellent (<30 ppm)Intact (Anhydrous)
Neutral Alumina Neutral AluminaNone60 - 70%ModerateLow Risk of Cleavage

Troubleshooting & FAQs

Q1: My product is streaking down the entire column, and my isolated yield is terrible. How do I fix this? A: Streaking occurs because organotin species continuously adsorb and desorb from the acidic silanol sites on bare silica gel. Adding 2–5% triethylamine (Et₃N) to your mobile phase neutralizes these sites, ensuring a tight, well-defined elution band and preventing the degradation of the stannane[1][2].

Q2: I have unreacted tributyltin chloride (Bu₃SnCl) co-eluting with my product. How can I separate them? A: Bu₃SnCl has a nearly identical polarity to many tributyltin phenoxides. To separate them, utilize a potassium fluoride (KF) treatment. You can either perform a mild aqueous wash with 1M KF before chromatography, or use a KF-impregnated silica gel (1:9 ratio) at the top of your column. This converts the halide to insoluble Bu₃SnF, trapping it at the baseline and reducing tin impurities to ~30 ppm[3][4].

Q3: Is the Sn–O bond stable during the aqueous KF workup? A: Organotin phenoxides are susceptible to hydrolysis. While a rapid aqueous KF wash is a standard industry practice to precipitate tin halides[2], prolonged exposure to water can cleave the Sn–O bond. For highly sensitive phenoxides like Tributyl(2-chlorophenoxy)stannane, utilizing an anhydrous KF/silica plug directly on the column is the preferred, self-validating alternative to avoid aqueous degradation[3].

Q4: How do I visualize Tributyl(2-chlorophenoxy)stannane on a TLC plate? A: Organotins lack strong chromophores on their own, but the 2-chlorophenoxy group is UV-active at 254 nm. To specifically confirm the presence of the tin moiety, use an iodine chamber or a phosphomolybdic acid (PMA) stain. PMA oxidizes the organotin, appearing as a dark blue/green spot upon gentle heating.

References

  • [4] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications (RSC Publishing). Available at:[Link]

  • [2] Stille Coupling - Organic Synthesis. Organic-Synthesis.com. Available at: [Link]

  • [6] Toxicological Profile for Tin and Tin Compounds. Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • [3] Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Optimization

Removing organotin byproducts from "Tributyl(2-chlorophenoxy)stannane" reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the efficacy of your research depends on the purity of your compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the efficacy of your research depends on the purity of your compounds. Organotin reagents, while powerful tools in organic synthesis, often leave behind persistent and toxic byproducts. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to effectively remove these contaminants from your reaction mixtures, particularly those arising from the use of reagents like "Tributyl(2-chlorophenoxy)stannane" and related Stille coupling reactions.

Understanding the Problem: The Usual Suspects

Q1: What are the common organotin byproducts I can expect from reactions involving tributyltin reagents?

When using tributyltin compounds, the primary byproducts are typically tributyltin halides (Bu₃SnX), which are formed during cross-coupling reactions (e.g., Stille coupling), and their hydrolysis product, bis(tributyltin) oxide, ((Bu₃Sn)₂O).[1][2] These compounds are often nonpolar and can be challenging to separate from the desired product due to similar solubilities and chromatographic behavior.[3] Understanding the nature of these impurities is the first step toward their effective removal.

Byproduct NameFormulaTypical StatePolarityNotes
Tributyltin ChlorideBu₃SnClLiquidNonpolarCommon byproduct in Stille couplings with organochlorides.
Tributyltin IodideBu₃SnILiquidNonpolarCommon byproduct in Stille couplings with organoiodides.
Bis(tributyltin) oxide(Bu₃Sn)₂OLiquidNonpolarForms from the hydrolysis of tributyltin halides.
Tributyltin FluorideBu₃SnFSolid-The desired insoluble precipitate from a KF wash.[4]

First-Line Defense: Work-up & Precipitation

Q2: My reaction is complete. What is the most common and effective first step to remove the bulk of the tin byproducts?

The most robust and widely adopted initial workup is an aqueous potassium fluoride (KF) wash.[5][6] This method is highly effective because it converts the relatively soluble tributyltin halides (Bu₃SnX) into tributyltin fluoride (Bu₃SnF), a solid that is insoluble in common organic solvents and can be easily removed by filtration.[3][4]

Causality: The high lattice energy of the resulting tributyltin fluoride and the strong tin-fluorine bond drive the reaction, causing the organotin species to precipitate from the organic phase.[3][7]

Experimental Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This protocol outlines the standard procedure for removing tributyltin byproducts via precipitation.

  • Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[8]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF). A 1M solution can also be used.[6][8]

  • Vigorous Mixing: Shake the separatory funnel vigorously for at least 1-2 minutes.[6] For stubborn cases or large-scale reactions, stirring the biphasic mixture for 1 to several hours is recommended to ensure complete precipitation.[8][9] A white precipitate of Bu₃SnF should become visible.[8]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the fine, often gelatinous, tin fluoride precipitate.[3][9] Wash the Celite pad thoroughly with the organic solvent used for the dilution to recover any adsorbed product.[9]

  • Separation & Final Washes: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers. Wash the organic layer sequentially with water and then brine to remove any remaining salts.[6]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin byproducts.[8]

cluster_workflow Workflow for Tin Removal using Aqueous KF Wash A 1. Reaction Mixture (Product + Bu3SnX) B 2. Dilute with Organic Solvent A->B C 3. Wash with saturated aq. KF B->C D 4. Vigorous Mixing (1-2 min shake or 1+ hr stir) C->D E 5. Filter through Celite® Pad D->E F 6. Separate Organic Layer E->F Filtrate Waste Solid Bu3SnF (on Celite®) E->Waste G 7. Wash with H2O, then Brine F->G H 8. Dry (Na2SO4) & Concentrate G->H I Crude Product (Tin Depleted) H->I

Caption: Workflow for removing tin byproducts using an aqueous KF wash.

Troubleshooting & Advanced Purification

Q3: I performed a KF wash, but my product is still contaminated. What went wrong and what should I do next?

Persistent tin contamination after a KF wash is a common issue and can stem from several causes:

  • Incomplete Precipitation: The KF may not have been in sufficient excess, or the stirring/shaking time was too short. Consider using a saturated KF solution and increasing the stirring time to overnight.[9]

  • Co-elution during Chromatography: If you proceeded to chromatography, the residual organotin byproducts might have a polarity very similar to your desired product, making separation on standard silica gel difficult.[9]

  • Product Adsorption: Your product may have adsorbed onto the Bu₃SnF precipitate. Ensure you wash the filter cake thoroughly with fresh organic solvent after filtration.[9]

When a KF wash is insufficient, specialized chromatographic techniques are the next logical step.

Q4: My product and the tin byproducts are co-eluting on my silica column. What are my options?

Standard silica gel is acidic and may not effectively separate nonpolar organotin compounds from products of similar polarity. The solution is to modify the stationary phase to enhance its interaction with the tin species.

Causality: Organotin compounds are weakly Lewis acidic. By making the stationary phase basic, you create a stronger interaction that retains the tin byproducts on the column, allowing your product to elute first.

Two highly effective methods are using silica impregnated with potassium carbonate (K₂CO₃) or adding triethylamine (Et₃N) to the eluent.[3][6] The K₂CO₃-silica method is particularly robust and has been shown to reduce tin impurities to below 15 ppm.[3][10]

Experimental Protocol 2: Column Chromatography with K₂CO₃-Treated Silica

This protocol details the preparation and use of a basic stationary phase for superior tin removal.

  • Preparation of K₂CO₃-Silica:

    • Thoroughly mix 90g of standard flash silica gel with 10g of finely powdered, anhydrous potassium carbonate (K₂CO₃).[3][8]

    • This 10% w/w mixture can be prepared in advance and stored for several months without losing activity.[8][10]

  • Column Packing:

    • Prepare a slurry of the K₂CO₃-silica mixture in your starting eluent (e.g., hexanes).

    • Pour the slurry into your chromatography column and allow it to pack under gentle pressure, as you would for a standard column.

  • Sample Loading:

    • Concentrate your crude product.

    • Adsorb the residue onto a small amount of the K₂CO₃-silica mixture.

    • Carefully load the dry-loaded sample onto the top of the packed column.

  • Elution:

    • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), as determined by TLC analysis. The tin byproducts will remain strongly adsorbed to the basic silica.

    • Collect and analyze fractions to isolate your purified, tin-free product.

cluster_decision Decision Workflow for Purification Start Crude Reaction Mixture KF_Wash Perform Aqueous KF Wash (Protocol 1) Start->KF_Wash Check_Purity Check Purity (e.g., 1H NMR) KF_Wash->Check_Purity Product_OK Product is Pure Check_Purity->Product_OK Sufficiently Pure Chromatography Purify via Chromatography Check_Purity->Chromatography Tin Still Present Choose_Silica Choose Stationary Phase Chromatography->Choose_Silica K2CO3_Silica Use K2CO3-Treated Silica (Protocol 2) Choose_Silica->K2CO3_Silica High Purity Needed Et3N_Eluent Use Standard Silica with 2-5% Et3N in Eluent Choose_Silica->Et3N_Eluent Quick Screen Final_Product Pure Product K2CO3_Silica->Final_Product Et3N_Eluent->Final_Product

Caption: Decision workflow for purification of Stille coupling products.

Q5: Which purification method is the most suitable for my needs?

The best method depends on the scale of your reaction, the required purity of your final compound, and the properties of your product.

MethodEffectivenessAdvantagesDisadvantages
Aqueous KF Wash Good to ExcellentSimple, inexpensive, removes bulk contamination effectively.[8]Can form emulsions; fine precipitates can be difficult to filter; may not achieve ppm-level purity alone.[9]
Chromatography (Et₃N in Eluent) GoodQuick to implement without special stationary phase preparation.[1][6]Triethylamine can be difficult to remove from some products; may not be as effective as K₂CO₃-silica for trace removal.
Chromatography (K₂CO₃-Silica) Excellent (>98%)Highly effective, can reduce tin to <15 ppm; stationary phase is stable for storage.[3][10]Requires pre-treatment of the silica gel.
Chemical Scavengers GoodCan be effective for specific byproducts; avoids aqueous workups.[11]Reagents can be hazardous and may not be compatible with all functional groups in the product.[9]

Safety, Disposal, and Final Analysis

Q6: How should I handle and dispose of organotin waste safely?

Trustworthiness: Your safety and environmental responsibility are paramount. Organotin compounds are highly toxic and must be handled with extreme care.[5][8]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear impermeable gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[12]

  • Waste Collection: Collect all tin-containing waste, including filtered solids (Bu₃SnF on Celite®), contaminated solvents, and consumables, in a clearly labeled, sealed hazardous waste container.[3][12]

  • Glassware Decontamination: Glassware that has been in contact with organotin compounds should be soaked in a bleach solution or 20% nitric acid overnight to oxidize the tin residues to less harmful inorganic tin oxides before standard cleaning.[3][12]

Q7: How can I quantify the amount of residual tin in my final product to ensure it meets regulatory or screening standards?

For applications in drug development or biological screening, confirming the removal of tin to parts-per-million (ppm) or even parts-per-billion (ppb) levels is often required.[8][10] Visual confirmation by NMR is insufficient for this. The following analytical techniques are recommended:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for quantifying trace elements, offering extremely high sensitivity.[5][8]

  • Atomic Absorption Spectroscopy (AAS): A robust and widely available technique for quantifying specific metal concentrations.[5][8]

Consult your institution's analytical services department to perform these analyses.

References
  • Chromatography Today. (n.d.). Detecting Organotin in Food Using Chromatography. Retrieved from [Link]

  • Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of a liquid chromatographic separation method for 11 organotin compounds in workplace air samples via HPLC-ICP-MS. PubMed. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Workup for Removing Tin Byproducts. Merlic Group. Retrieved from [Link]

  • Agilent. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

  • Inagaki, K., & Kurosu, Y. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • Federal University Oye-Ekiti. (n.d.). Removal of Tributyltin Chloride (TBT) from TBT-contaminated Natural Water by Adsorption onto nFe3O4/Fly ash/Activated Carbon Composite. Retrieved from [Link]

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]

  • Gallagher, W. P., Terstiege, I., & Maleczka, R. E., Jr. (2005). Stille Reactions Catalytic in Tin: A “Sn−F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Department of Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Gloskey, C. R. (1955). Recovery of organotin compounds. U.S. Patent 2,718,522.
  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane) / Organotin hydrides. Retrieved from [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for "Tributyl(2-chlorophenoxy)stannane" synthesis

A comprehensive methodology and troubleshooting guide for researchers, scientists, and drug development professionals. Mechanistic Overview Tributyl(2-chlorophenoxy)stannane is a highly versatile organotin reagent utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive methodology and troubleshooting guide for researchers, scientists, and drug development professionals.

Mechanistic Overview

Tributyl(2-chlorophenoxy)stannane is a highly versatile organotin reagent utilized in advanced cross-coupling reactions, polymer synthesis, and as a biocide precursor. The most scalable and atom-economical synthetic route involves the condensation of bis(tributyltin) oxide (TBTO) with 2-chlorophenol[1].

Because the formation of the Sn–O bond in this pathway generates water as a byproduct, the reaction is entirely reversible. To drive the equilibrium toward the thermodynamic product, continuous azeotropic removal of water is mandatory[2]. Failure to manage this equilibrium is the primary cause of low yields and tin-oxide contamination in downstream applications.

Experimental Workflow

G TBTO Bis(tributyltin) oxide (1.0 eq) Reaction Reflux (110-115 °C) Dean-Stark Apparatus TBTO->Reaction Charge to flask Phenol 2-Chlorophenol (2.02 eq) Phenol->Reaction Charge to flask Solvent Anhydrous Toluene (Azeotropic Carrier) Solvent->Reaction 0.2 M Dilution Water H₂O Byproduct (Continuous Removal) Reaction->Water Azeotropic Distillation Product Crude Tributyl(2- chlorophenoxy)stannane Reaction->Product 3-4 Hours Purification Vacuum Concentration & Kugelrohr Distillation Product->Purification Remove Toluene PureProduct Pure Product (>95% Yield) Purification->PureProduct Isolate

Workflow for the azeotropic synthesis of Tributyl(2-chlorophenoxy)stannane via Dean-Stark trap.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By precisely measuring the stoichiometric byproduct (water) collected during the azeotropic distillation, the operator can quantitatively confirm reaction completion without needing intermediate NMR sampling[2].

Scale: 50.0 mmol (Theoretical Water Yield: 0.90 mL)

  • Apparatus Preparation: Oven-dry a 500 mL round-bottom flask, a Dean-Stark trap, and a reflux condenser at 120 °C overnight. Assemble the apparatus while hot and purge with dry nitrogen. Causality: Atmospheric moisture will prematurely hydrolyze the product back to TBTO.

  • Reagent Charging: Add 29.8 g (50.0 mmol) of bis(tributyltin) oxide (TBTO) and 13.1 g (102.0 mmol, 2.04 eq) of 2-chlorophenol to the flask. Causality: A slight excess of the phenol ensures complete consumption of the highly toxic and difficult-to-separate TBTO.

  • Solvent Addition: Dilute the mixture with 250 mL of anhydrous toluene. Causality: Toluene forms a highly efficient minimum-boiling azeotrope with water (bp 85 °C), allowing for rapid water transport out of the reaction matrix.

  • Azeotropic Reflux (The Self-Validation Step): Heat the mixture to a vigorous reflux (110–115 °C external bath). Monitor the accumulation of water in the Dean-Stark trap.

    • Validation Metric: The reaction is strictly complete only when exactly 0.90 mL of water has phase-separated in the trap (typically 3–4 hours). If the volume is lower, the reaction is incomplete; check the reflux rate and trap insulation.

  • Workup & Isolation: Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Subject the crude oil to high-vacuum Kugelrohr distillation to remove the unreacted excess 2-chlorophenol. Causality: Aqueous alkaline washing to remove the phenol is strictly prohibited, as it will instantly cleave the newly formed Sn–O bond.

Reaction Optimization Data

To assist in troubleshooting and process scaling, the following table summarizes the quantitative impact of varying reaction parameters on the yield and purity of the stannane product.

Solvent CarrierTemperature (°C)Water Removal MethodTime (h)Yield (%)Causality / Mechanistic Observation
Toluene 110–115 (Reflux) Dean-Stark Trap 3.5 >95 Optimal. Rapid azeotropic removal of H₂O drives the equilibrium to completion[2].
Benzene80 (Reflux)Dean-Stark Trap8.082Sub-optimal. Lower boiling point significantly reduces the reaction kinetics.
THF65 (Reflux)Molecular Sieves (4Å)24.055Poor. Incomplete conversion; molecular sieves degrade under prolonged heating with phenols.
Toluene110–115 (Reflux)None (Closed System)12.0<30Failure. The reversible hydrolysis reaction stalls product formation entirely.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~60% conversion, and water stops accumulating in the Dean-Stark trap. How do I force it to completion? A: This is a classic thermodynamic stalling issue. First, ensure your Dean-Stark trap is wrapped in glass wool or aluminum foil. If the vapor cools too quickly before reaching the condenser, the water will fall back into the reaction flask rather than phase-separating in the trap. Second, verify the purity of your starting TBTO; older batches of TBTO absorb atmospheric CO₂ and moisture, forming polymeric carbonates that react sluggishly[1].

Q2: I am observing a white, insoluble precipitate forming during the reaction. What is it, and does it ruin the batch? A: The precipitate is likely a polymeric organotin oxide network. This occurs when the solvent volume is too low (concentration >0.5 M), causing the stannane intermediates to aggregate, or if the system was exposed to an influx of atmospheric moisture. To prevent this, strictly maintain a 0.2 M dilution in toluene and ensure your nitrogen blanket is continuous. If precipitation occurs, the batch yield will be compromised, and filtration through dry Celite under nitrogen is required before distillation.

Q3: Can I synthesize this compound without using a Dean-Stark trap? A: Yes, by utilizing an alternative stannylating agent. You can substitute TBTO with tributyltin methoxide [3]. When tributyltin methoxide reacts with 2-chlorophenol, it generates methanol instead of water as the byproduct. Methanol can be easily distilled off through a standard short-path distillation head during the reaction. This route is highly recommended for laboratories lacking azeotropic distillation setups or when working with extremely moisture-sensitive downstream applications[3].

Q4: Why can't I use an aqueous sodium hydroxide wash to remove the excess 2-chlorophenol during the workup? A: The Sn–O bond in organotin phenoxides is highly polarized and hydrolytically labile. Introducing aqueous NaOH will immediately initiate a nucleophilic attack on the tin center, cleaving the phenoxide to regenerate TBTO (or tributyltin hydroxide) and the sodium salt of 2-chlorophenol. You must rely exclusively on physical separation techniques, such as high-vacuum distillation or selective precipitation, to purify the final product.

References

  • Wikipedia - Tributyltin oxide. Available at:[Link]

  • MDPI (Molecules) - Novel Organotin(IV) Complexes... Synthesis, Structure, Noncovalent Interactions and In Vitro Antibacterial Activity. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Tributyl(2-chlorophenoxy)stannane in Cross-Coupling: A Comparative Guide to Tributyltin Reagents

For Researchers, Scientists, and Drug Development Professionals In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a prominent position for its versatility and functional group to...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a prominent position for its versatility and functional group tolerance.[1][2][3] A critical component of this reaction is the organotin reagent, and the choice of this reagent can significantly impact reaction outcomes. This guide provides an in-depth comparison of tributyl(2-chlorophenoxy)stannane with other common tributyltin reagents, offering insights into their relative performance in cross-coupling reactions. While direct experimental data for tributyl(2-chlorophenoxy)stannane in this context is limited, this guide synthesizes established principles of organotin chemistry to forecast its reactivity and utility.

The Role of Non-Transferable Ligands in Stille Coupling

In a typical Stille coupling, a bond is formed between an organic electrophile (R¹-X) and an organostannane (R²-SnR³₃). The three R³ groups on the tin atom are often referred to as "non-transferable" or "dummy" ligands, as they are ideally spectators in the reaction. However, the nature of these ligands profoundly influences the reactivity of the organostannane through both steric and electronic effects.[4] These effects primarily manifest during the transmetalation step of the catalytic cycle, which is often rate-determining.

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Comparative

Structural Validation of Tributyl(2-chlorophenoxy)stannane: X-ray Crystallography vs. Spectroscopic Alternatives

Target Audience: Researchers, analytical chemists, and drug development professionals specializing in organometallic chemistry. Introduction: The Structural Ambiguity of Organotin Phenoxides Tributyl(2-chlorophenoxy)stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals specializing in organometallic chemistry.

Introduction: The Structural Ambiguity of Organotin Phenoxides

Tributyl(2-chlorophenoxy)stannane (CAS 59431-29-7) is a specialized organotin compound characterized by a central tin(IV) atom covalently bonded to three butyl chains and one 2-chlorophenoxide ligand[1]. In organometallic drug development and catalysis, the precise 3D geometry of the tin center dictates the molecule's reactivity, toxicity, and biological target binding affinity.

The core structural ambiguity of Tributyl(2-chlorophenoxy)stannane lies in its coordination number. While typically assumed to be a 4-coordinate, distorted tetrahedral monomer, the presence of an ortho-chloro substituent on the phenoxy ring introduces the possibility of an intramolecular Sn···Cl dative interaction. If this interaction occurs, the tin center expands its coordination sphere to become 5-coordinate (distorted trigonal bipyramidal).

To resolve this, researchers must choose the correct analytical methodology. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) —the gold standard for absolute structural validation—against alternative spectroscopic techniques (Multinuclear NMR, FT-IR, and ESI-MS), providing field-proven protocols and causality for experimental choices.

Comparative Performance: SCXRD vs. Spectroscopic Alternatives

While X-ray crystallography provides absolute spatial coordinates, it is limited by the requirement for high-quality single crystals and only represents the solid-state structure. Spectroscopic alternatives offer rapid, solution-state insights but lack direct 3D visualization.

Table 1: Performance Comparison of Analytical Techniques for Organotin Validation
Analytical TechniquePrimary Data OutputCoordination Geometry ResolutionState AnalyzedKey Limitation
SCXRD Absolute 3D atomic coordinates, bond lengths/anglesDefinitive (Directly measures Sn···Cl distance)SolidRequires high-quality single crystals; thermal motion of butyl groups.
119 Sn NMR Chemical shift (δ), coupling constants ( nJ )High (Shift correlates strictly with coordination number)SolutionCannot distinguish between inter- vs. intra-molecular coordination.
ESI-MS Molecular weight, isotopic fragmentation patternPoor (Only confirms molecular formula and stability)Gas (Ionized)Destructive; provides no 3D spatial information.
FT-IR Vibrational frequencies (ν Sn-O, ν Sn-C)Moderate (Shift in ν Sn-O indicates coordination strength)Solid / LiquidSpectra often convoluted by butyl chain C-H bending modes.

The Logic of Structural Validation Workflows

To build a self-validating analytical system, researchers must pair solid-state SCXRD with solution-state 119 Sn NMR. This dual approach ensures that the geometry observed in the crystal lattice persists in the solvated state, which is critical for biological applications.

Workflow A Tributyl(2-chlorophenoxy)stannane Sample B Crystallization (Slow Evaporation) A->B C Solution Preparation (Non-coordinating CDCl3) A->C D SCXRD Analysis (Solid-State 3D Model) B->D E 119Sn NMR Analysis (Solution-State Dynamics) C->E F Measure Sn···Cl Distance & Bond Angles D->F G Determine Chemical Shift (δ) vs. TMSn E->G H Comprehensive Structural Validation F->H G->H

Caption: Analytical workflow for the comprehensive structural validation of organotin phenoxides.

Step-by-Step Experimental Methodologies

The following protocols are designed to prevent common experimental artifacts, such as solvent-induced coordination expansion or thermal disorder.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

Causality: Trialkyltin compounds often feature highly flexible alkyl chains that undergo severe thermal motion at room temperature, making structural refinement difficult [2]. Data collection must be performed at cryogenic temperatures to freeze these conformations.

  • Crystallization: Dissolve 50 mg of Tributyl(2-chlorophenoxy)stannane in 2 mL of a dry, non-polar solvent mixture (e.g., hexane/dichloromethane, 1:1 v/v). Avoid coordinating solvents like methanol or THF, which may bind to the tin center and alter the native geometry.

  • Crystal Growth: Pierce the vial cap with a narrow needle and allow for slow evaporation at 4 °C over 3–7 days until colorless block crystals form.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm under a polarized light microscope. Coat the crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Instantly cool the crystal to 100 K using a liquid nitrogen stream.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Pay special attention to the Sn(1)···Cl(1) interatomic distance. A distance significantly shorter than the sum of their Van der Waals radii (~4.0 Å) confirms intramolecular coordination.

Protocol 2: Multinuclear NMR Spectroscopy ( 119 Sn, 1 H, 13 C)

Causality: The 119 Sn nucleus (spin 1/2, 8.58% natural abundance) is highly sensitive to its electronic environment. The chemical shift (δ) is the primary indicator of coordination number in solution [3].

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous CDCl₃. Critical Step: Do not use DMSO-d₆ or Pyridine-d₅. These are strong Lewis bases that will actively coordinate to the Sn(IV) center, artificially converting a 4-coordinate tetrahedral species into a 5- or 6-coordinate species.

  • Acquisition: Acquire the 119 Sn NMR spectrum at 298 K using a high-field NMR spectrometer (e.g., 500 MHz for 1 H, operating at 186.5 MHz for 119 Sn). Use an inverse-gated decoupling sequence to suppress the nuclear Overhauser effect (NOE), which can be negative for 119 Sn.

  • Referencing: Use tetramethylstannane (TMSn) as an external reference (δ = 0 ppm).

NMRLogic Start 119Sn NMR Chemical Shift (δ) Tetra δ = +100 to -50 ppm Start->Tetra TBP δ = -90 to -190 ppm Start->TBP Octa δ = -210 to -400 ppm Start->Octa Res1 4-Coordinate (Tetrahedral) Tetra->Res1 Res2 5-Coordinate (Trigonal Bipyramidal) TBP->Res2 Res3 6-Coordinate (Octahedral) Octa->Res3

Caption: Diagnostic logic correlating 119Sn NMR chemical shifts with organotin coordination geometry.

Table 2: Expected 119 Sn NMR Chemical Shifts for Tributyltin Derivatives
Compound ClassTypical CoordinationExpected 119 Sn Shift Range (ppm)Structural Implication for Target Compound
Trialkyltin Halides4 (Tetrahedral)+150 to +100Unlikely configuration for phenoxides.
Trialkyltin Phenoxides 4 (Tetrahedral) +100 to -50 Indicates no Sn···Cl interaction in solution.
Trialkyltin Carboxylates5 (Trigonal Bipyramidal)-90 to -190Indicates strong intramolecular Sn···Cl binding.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality: While ESI-MS cannot provide 3D geometry, it is the softest ionization technique available for organometallics, allowing for the observation of the intact molecular ion and predictable fragmentation pathways (e.g., sequential loss of butyl groups)[4].

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade acetonitrile.

  • Injection: Inject via direct infusion at a flow rate of 5 µL/min into the ESI source operating in positive ion mode.

  • Analysis: Look for the characteristic isotopic envelope of tin (which has 10 stable isotopes, with 120 Sn, 118 Sn, and 116 Sn being the most abundant). The primary expected fragment is the loss of a butyl radical [M−C4​H9​]+ .

Conclusion

For the structural validation of Tributyl(2-chlorophenoxy)stannane, X-ray crystallography remains the unparalleled choice for definitively proving or disproving the existence of a 5-coordinate Sn···Cl intramolecular interaction in the solid state. However, because organotin compounds frequently undergo structural reorganization upon solvation, SCXRD must be corroborated with 119 Sn NMR in non-coordinating solvents to ensure the determined geometry is representative of the molecule's active state in solution.

References

  • ORGANOTIN COMPOUNDS - CDC Stacks. Centers for Disease Control and Prevention. Available at:[Link]

  • Synthesis, Crystal Structures and Hirshfeld Surface Analysis of Coordination Compounds. Crystals (MDPI). Available at:[Link]

  • 119Sn NMR spectral data of organotin(IV) complexes – A review. Materials Today: Proceedings (Elsevier). Available at:[Link]

  • Reactivity of Carbon Dioxide with n-Butyl(phenoxy)-, (alkoxy)-, and (oxo)stannanes. Organometallics (ACS Publications). Available at:[Link]

Validation

Mechanistic Comparison of Tributyl(2-chlorophenoxy)stannane with Conventional Organometallics

As a Senior Application Scientist, evaluating the structure-activity relationships of organometallic compounds is critical for optimizing their use in catalysis, polymer stabilization, and biocidal applications. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structure-activity relationships of organometallic compounds is critical for optimizing their use in catalysis, polymer stabilization, and biocidal applications. Among these, Tributyl(2-chlorophenoxy)stannane (1[1]) presents a highly distinct mechanistic profile. Unlike standard organotin halides like Tributyltin chloride (TBT-Cl) or oxides like Bis(tributyltin) oxide (TBTO), the integration of a 2-chlorophenoxy ligand fundamentally alters the compound's Lewis acidity, steric hindrance, and bond lability.

This guide objectively compares the reactivity, catalytic performance, and toxicological pathways of Tributyl(2-chlorophenoxy)stannane against alternative organometallics, supported by self-validating experimental workflows.

Mechanistic Profiling: Sn-O vs. Sn-Cl Bond Dynamics

The core divergence between Tributyl(2-chlorophenoxy)stannane and traditional organotin halides lies in the polarizability of the tin-ligand bond. Organotin phenoxides are characterized by a highly polarized Sn-O bond, which facilitates specific insertion reactions that are thermodynamically unfavorable for Sn-Cl bonds.

  • CO₂ Insertion: Research demonstrates that2[2] to form tributyltin carbonates. Analogous tributyltin chlorides do not react without a potent nucleophilic catalyst. The 2-chlorophenoxy group exerts an electron-withdrawing effect that slightly attenuates this reactivity compared to unsubstituted phenoxy ligands, providing a highly controlled reaction kinetic profile.

  • Lewis Acid Catalysis: In polyurethane formation, organotins act as Lewis acids. The urethane linkage formation involves either 3[3]. The sterically hindered 2-chlorophenoxy group modulates the catalytic turnover rate, preventing the runaway exothermic reactions occasionally observed with dibutyltin dilaurate (DBTDL).

Mechanism TBCPS Tributyl(2-chlorophenoxy)stannane (Sn-O Bond) CO2 CO2 Insertion TBCPS->CO2 Lewis Acid/Base Interaction TBTCl Tributyltin Chloride (Sn-Cl Bond) Nucleophile Nucleophilic Attack TBTCl->Nucleophile Requires Catalyst NoReaction No Spontaneous Reaction TBTCl->NoReaction Direct CO2 Exposure Carbonate Tributyltin Carbonate CO2->Carbonate Insertion into Sn-O

Mechanistic divergence in CO2 insertion between Sn-O and Sn-Cl bonds.

Toxicological Mechanisms: The Role of the Tributyltin Moiety

Despite the distinct chemical reactivity afforded by the phenoxy ligand, the biological activity of Tributyl(2-chlorophenoxy)stannane is predominantly driven by the tributyltin (TBT) cation.

  • Apoptotic Signaling: TBT compounds are potent inducers of apoptosis. Cellular exposure leads to a rapid 4[4]. This Ca²⁺ influx activates Ca²⁺/Mg²⁺-dependent endogenous endonucleases, culminating in severe DNA fragmentation.

  • Ligand Modulation: While the TBT cation is the primary toxicophore, the5[5]. Compared to TBT-Cl, the bulky 2-chlorophenoxy group can slightly decelerate the rate of cellular membrane permeation, though the ultimate immunotoxic and hepatotoxic endpoints remain highly comparable.

Toxicity TBT Tributyltin Cation (TBT+) Mito Mitochondrial Depolarization TBT->Mito Oxidative Phosphorylation Inhibition Ca Cytosolic Ca2+ Influx Mito->Ca Release of Ca2+ Stores Endo Endonuclease Activation Ca->Endo Ca2+/Mg2+ Dependent Apop Apoptosis (DNA Cleavage) Endo->Apop Cell Death

TBT-induced apoptotic signaling pathway via mitochondrial depolarization.

Quantitative Performance & Toxicity Data

To objectively compare these organometallics, we must evaluate their physicochemical and toxicological metrics side-by-side.

CompoundLigand TypePrimary ApplicationSn-X Bond LabilityLD₅₀ (Rat, Oral)
Tributyl(2-chlorophenoxy)stannane PhenoxideCatalysis / BiocideHigh (Spontaneous CO₂ Insertion)~129 mg/kg (Est.)
Tributyltin Chloride (TBT-Cl) HalideBiocide / PrecursorLow (Requires Nucleophile)129 mg/kg
Bis(tributyltin) oxide (TBTO) OxideWood PreservativeModerate87 - 234 mg/kg
Dibutyltin dilaurate (DBTDL) CarboxylatePVC Stabilizer / CatalystModerate>2000 mg/kg

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems to test the claims made above.

Protocol A: Kinetic Evaluation of CO₂ Insertion (Reactivity Assay)
  • Causality: To validate the lability of the Sn-O bond versus the Sn-Cl bond, we measure the rate of carbonate formation under pressurized CO₂. The strict use of anhydrous conditions is required to prevent the competitive hydrolysis of the stannane into TBTO.

  • Preparation: Purge a high-pressure Parr reactor with N₂. Dissolve 5.0 mmol of Tributyl(2-chlorophenoxy)stannane in 20 mL of anhydrous toluene.

  • Pressurization: Introduce dry CO₂ gas to a constant pressure of 50 bar at 25°C.

  • Sampling & Quenching: Extract 0.5 mL aliquots at 30-minute intervals. Immediately quench the reaction by injecting the aliquot into a sealed vial containing CDCl₃ at 0°C.

  • NMR Analysis: Analyze via ¹¹⁹Sn-NMR and ¹³C-NMR. Track the disappearance of the Sn-O peak and the emergence of the stannyl carbonate peak.

  • Validation Check: Run a parallel control with Tributyltin chloride under identical conditions. The complete absence of a carbonate peak in the control validates that the insertion mechanism is entirely specific to the Sn-O bond.

Protocol B: Thymocyte Apoptosis and Ca²⁺ Influx Assay (Toxicity Profiling)
  • Causality: To confirm that the 2-chlorophenoxy ligand does not abrogate the TBT-driven apoptotic pathway, we utilize a fluorescent Ca²⁺ indicator (Fura-2 AM) to track intracellular calcium spikes, which are the primary drivers of TBT-induced endonuclease activation.

  • Cell Isolation: Isolate rat thymocytes and suspend them in HEPES-buffered RPMI medium (10⁶ cells/mL).

  • Dye Loading: Incubate the cells with 2 µM Fura-2 AM for 30 minutes at 37°C. Wash twice to remove any extracellular dye.

  • Dosing: Expose the cells to 1.0 µM Tributyl(2-chlorophenoxy)stannane.

  • Fluorometric Measurement: Monitor fluorescence at dual excitation wavelengths (340 nm / 380 nm). The resulting ratio correlates directly to the cytosolic free Ca²⁺ concentration.

  • Validation Check: Pre-treat a subset of cells with the intracellular Ca²⁺ chelator BAPTA-AM (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). A blunted fluorescent spike and subsequent survival of the cells confirms that the observed apoptosis is strictly Ca²⁺-dependent.

References

  • A Review of Organotin Compounds: Chemistry and Applications Source: ResearchGate URL:[Link]

  • Cas 56-35-9, Bis(tributyltin) oxide Source: LookChem URL:[Link]

  • Tributyltin stimulates apoptosis in rat thymocytes Source: PubMed - NIH URL:[Link]

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